Phenylalanine 4-hydroxybutyl ester

Enzyme kinetics Biocatalysis Chymotrypsin substrate specificity

Phenylalanine 4‑hydroxybutyl ester (Phe‑HBE; CAS 136680‑70‑1) is an L‑phenylalanine derivative in which the carboxylic acid is esterified with 1,4‑butanediol, yielding a primary hydroxyl‑terminated C4 chain. This bifunctional amino acid ester possesses both a free α‑amine and a terminal hydroxyl, enabling its use as a protected building block, a prodrug intermediate, or a substrate for enzymatic transformations.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 136680-70-1
Cat. No. B159396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine 4-hydroxybutyl ester
CAS136680-70-1
SynonymsPhe-HBE
phenylalanine 4-hydroxybutyl este
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCCCCO)N
InChIInChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1
InChIKeyRPIZQTCVTPOZFI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylalanine 4-Hydroxybutyl Ester (CAS 136680-70-1): Core Properties and Structural Identity for Informed Procurement


Phenylalanine 4‑hydroxybutyl ester (Phe‑HBE; CAS 136680‑70‑1) is an L‑phenylalanine derivative in which the carboxylic acid is esterified with 1,4‑butanediol, yielding a primary hydroxyl‑terminated C4 chain [1]. This bifunctional amino acid ester possesses both a free α‑amine and a terminal hydroxyl, enabling its use as a protected building block, a prodrug intermediate, or a substrate for enzymatic transformations. Its molecular formula is C₁₃H₁₉NO₃ (MW 237.29 g mol⁻¹) and it exhibits a boiling point of 381 °C, a density of 1.13 g cm⁻³, and a computed log P of ~1.5, which places it in a favourable lipophilicity window for membrane permeation .

Why Generic Phenylalanine Esters Cannot Replace Phenylalanine 4‑Hydroxybutyl Ester in Enzyme-Mediated and Conjugation Applications


Simple alkyl esters of phenylalanine (e.g., methyl, ethyl, propyl) lack the terminal hydroxyl group that distinguishes Phe‑HBE. This functional difference translates into divergent reactivity in both enzymatic transesterification and chemical conjugation: the hydroxybutyl moiety participates in hydrogen‑bonding networks that alter enzyme binding, provides a nucleophilic handle for further derivatisation, and modulates physicochemical properties such as aqueous solubility and log P [1]. Consequently, substituting a generic phenylalanine ester for Phe‑HBE in a protocol that relies on hydroxyl‑directed reactivity or on the kinetic discrimination of chymotrypsin/subtilisin will result in complete loss of activity or product profile [2].

Quantitative Differentiation of Phenylalanine 4‑Hydroxybutyl Ester Against Closest Analogs


Higher Chymotrypsin-Mediated Turnover Rate Versus Phenylalanine Propyl Ester

In a head‑to‑head kinetic study with α‑chymotrypsin, the rate constant for product formation (transesterification product) of L‑phenylalanine 4‑hydroxybutyl ester was 0.299 min⁻¹, 21 % higher than that of the closest structural analog, L‑phenylalanine propyl ester (0.247 min⁻¹), while the affinity constants for the two esters were nearly identical (8.6 vs 9.3 min⁻¹) [1].

Enzyme kinetics Biocatalysis Chymotrypsin substrate specificity

Superior Continuous‑Flow Productivity for Phe‑HBE Synthesis

Under optimised continuous‑flow conditions, the maximum space‑time yield of L‑phenylalanine 4‑hydroxybutyl ester reached 65 mol d⁻¹ L⁻¹ (based on catalyst bed volume), a productivity level that could not be achieved with the analogous propyl ester because of competing alcoholysis and hydrolysis pathways that are uniquely suppressed in the hydroxybutyl ester‑forming reaction [1].

Process intensification Fixed-bed reactor Enzymatic transesterification

Enzymatic Recognition by Subtilisin Carlsberg: Exclusive 4‑Hydroxybutyl Ester Formation

Subtilisin Carlsberg (EC 3.4.21.62) catalyses the specific formation of Cα‑carboxyl 4‑hydroxybutyl esters of Boc‑amino acids when the reaction medium contains 1,4‑butanediol as the nucleophile; under identical conditions, 3‑hydroxypropyl esters are formed with markedly lower yields, and simple alkyl diols (e.g., ethanol, propanol) fail to produce stable ester conjugates [1]. For Boc‑Phe‑OH, the 4‑hydroxybutyl ester yield exceeded 80 % in crude product, whereas the corresponding 3‑hydroxypropyl ester remained below 30 %.

Subtilisin Enzymatic esterification Peptide ligation

Physicochemical Differentiation: Boiling Point and Density as Quality Indicators

Phenylalanine 4‑hydroxybutyl ester exhibits a boiling point of 381 °C (at 760 mmHg) and a density of 1.13 g cm⁻³ , parameters that are significantly higher than those of the commonly used phenylalanine methyl ester (boiling point ~270 °C, density ~1.0 g cm⁻³) and ethyl ester (boiling point ~308 °C, density ~1.0 g cm⁻³). These distinct values serve as unambiguous identifiers for incoming material acceptance and purity assessment.

Quality control Physicochemical characterisation Identity testing

Optimal Application Scenarios for Phenylalanine 4‑Hydroxybutyl Ester Based on Quantitative Differentiation


Continuous‑Flow Enzymatic Synthesis of Enantiopure Phenylalanine Derivatives

The 21 % higher chymotrypsin turnover number and the documented space‑time yield of 65 mol d⁻¹ L⁻¹ make Phe‑HBE the preferred product target in immobilised‑enzyme reactors aimed at producing enantiomerically pure phenylalanine esters for pharmaceutical intermediates [1].

Chemoenzymatic Peptide Ligation via Subtilisin‑Catalysed Ester Activation

The >80 % yield of Boc‑Phe‑4‑hydroxybutyl ester under subtilisin catalysis, compared with <30 % for the 3‑hydroxypropyl analog, positions Phe‑HBE as a key activated building block in two‑step enzymatic ligation strategies for peptide and peptidomimetic synthesis [2].

Quality Assurance and Identity Verification in Multi‑Ester Inventory

The uniquely elevated boiling point (381 °C) and density (1.13 g cm⁻³) relative to methyl and ethyl esters provide a rapid, instrument‑based verification method to prevent cross‑contamination or mislabelling in laboratories that stock multiple phenylalanine ester derivatives .

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